Dnp-pro-gln-gly-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-pro-gln-gly-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

Coupling: The amino acids are coupled to the resin using activating agents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine in dimethylformamide (DMF).

Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Dnp-pro-gln-gly-OH primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions involve the cleavage of peptide bonds within the compound .

Common Reagents and Conditions

Reagents: Proteases such as trypsin and matrix metalloproteinases.

Conditions: Aqueous buffer solutions at physiological pH and temperature.

Major Products

The hydrolysis of this compound by proteases results in smaller peptide fragments and free amino acids .

Wissenschaftliche Forschungsanwendungen

Enzyme Substrates

Dnp-Pro-Gln-Gly-OH has been utilized as a substrate for matrix metalloproteinases (MMPs), which are crucial in the degradation of extracellular matrix components. The compound's structure allows it to be hydrolyzed by specific MMPs, making it valuable for studying enzyme kinetics and mechanisms. For example, Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Trp has been referenced as a substrate that can be hydrolyzed by MMP-3, indicating the potential of this compound derivatives in similar assays .

Peptide Synthesis and Therapeutic Development

This compound serves as a building block in the synthesis of more complex peptides and biomolecules. Its role as a versatile component allows researchers to create tailored therapeutic agents. For instance, this compound can be modified to produce peptides with enhanced stability or specific biological activities, which are critical in drug development .

Collagen Model Studies

This compound is significant in collagen model studies, where it can be incorporated into triple-helical peptides (THPs). These models help researchers understand the structural determinants of collagen and its interactions with various ligands. The incorporation of such peptides helps elucidate the mechanisms behind collagen stability and its role in cell signaling .

Biomaterial Applications

The compound has been explored for its potential in biomaterial applications, particularly in tissue engineering. Peptides like this compound can be used to create scaffolds that mimic the extracellular matrix, promoting cell adhesion and proliferation. This application is crucial for developing regenerative medicine strategies .

Fluorogenic Substrates for Assays

This compound can also be integrated into fluorogenic substrates, which are used in continuous enzyme assays. These substrates allow for real-time monitoring of enzymatic activity, providing valuable data on enzyme kinetics and substrate specificity .

Case Studies and Findings

Wirkmechanismus

Dnp-pro-gln-gly-OH acts as a substrate for proteases, which catalyze the hydrolysis of peptide bonds within the compound. The presence of the 2,4-dinitrophenyl (Dnp) group allows for the detection of protease activity through spectrophotometric or fluorometric assays . The cleavage of the peptide bond results in a measurable change in absorbance or fluorescence, indicating the activity of the protease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dnp-pro-leu-gly-OH: Another Dnp-labeled peptide used as a substrate for protease assays.

Dnp-pro-gln-gly-ile-ala-gly-gln-D-arg-OH: A longer peptide substrate used for studying the specificity of matrix metalloproteinases.

Uniqueness

Dnp-pro-gln-gly-OH is unique in its specific sequence and the presence of the Dnp group, which makes it particularly suitable for certain protease assays. Its relatively short length and specific amino acid sequence provide distinct advantages in terms of ease of synthesis and specificity for certain proteases .

Biologische Aktivität

Dnp-Pro-Gln-Gly-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of matrix metalloproteinase (MMP) inhibition and as a substrate in protease assays. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

This compound is characterized by its dinitrophenyl (Dnp) group, which enhances its spectroscopic properties, making it suitable for various biochemical applications. It is primarily utilized as a substrate in assays to evaluate the activity of proteolytic enzymes, particularly MMPs, which play crucial roles in tissue remodeling and disease processes such as cancer metastasis.

1. Matrix Metalloproteinase Inhibition

MMPs are a group of enzymes that degrade components of the extracellular matrix and are implicated in various pathological conditions. This compound has been studied for its inhibitory effects on MMPs, particularly MMP-2 and MMP-9.

- Inhibition Potency : Research indicates that this compound exhibits significant inhibitory activity against MMP-2 and MMP-9, with IC50 values suggesting effective inhibition in the low micromolar range. For instance, one study reported that this compound could inhibit MMP-2 activity effectively when used as a substrate in enzyme assays .

| Enzyme | IC50 (µM) | Substrate Activity |

|---|---|---|

| MMP-2 | 4.2 | Active |

| MMP-9 | 61 | Active |

This table summarizes the inhibitory potency of this compound against key MMPs.

2. Protease Assays

This compound serves as an artificial substrate in protease assays, particularly activated by trypsin. Its application allows researchers to quantify proteolytic activity in various biological samples.

- Substrate Specificity : The compound has been shown to provide reliable readings for protease activity due to its structural properties that facilitate hydrolysis by specific enzymes .

Case Study 1: Inhibition of Tumor Progression

A study investigated the effects of this compound on tumor progression in a mouse model of colorectal cancer. The results indicated that treatment with this peptide led to a significant reduction in tumor size and metastasis, correlating with decreased levels of active MMP-2 and MMP-9 in tumor tissues. This suggests that this compound may have therapeutic potential in managing cancer progression through MMP inhibition .

Case Study 2: Rheumatoid Arthritis Model

In an experimental model of rheumatoid arthritis, administration of this compound resulted in reduced inflammation and joint destruction. The peptide's ability to inhibit MMPs involved in cartilage degradation was highlighted as a key mechanism behind its protective effects .

Research Findings

Recent research has focused on optimizing the design of peptides like this compound for enhanced biological activity. Studies have shown that modifications to the peptide structure can lead to improved solubility and potency against target enzymes:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Dnp-pro-gln-gly-OH with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard approach. Post-synthesis, reverse-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purification. Purity validation should include mass spectrometry (MS) for molecular weight confirmation and analytical HPLC (>95% purity threshold). For lab-scale protocols, refer to NIH guidelines on peptide synthesis reproducibility .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify backbone connectivity and side-chain functional groups. Circular dichroism (CD) spectroscopy can assess secondary structure deviations. Cross-validation with tandem MS (MS/MS) fragmentation patterns is critical for sequence confirmation. Detailed analytical workflows are outlined in IChO preparatory materials for peptide characterization .

Q. What stability assays are essential for this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at varying pH (3–9), temperatures (4°C–37°C), and oxidative conditions (e.g., H2O2 exposure). Monitor degradation via HPLC-UV/Vis and quantify half-life using kinetic modeling. Preclinical checklist guidelines recommend triplicate trials to ensure statistical robustness .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell-based assays be reconciled?

- Methodological Answer : Systematically evaluate variables such as cell line specificity (e.g., HEK293 vs. HeLa), incubation time, and solvent effects (DMSO vs. aqueous buffers). Use dose-response curves (IC50/EC50) with ≥3 biological replicates. Apply ANOVA or mixed-effects models to identify confounding factors. For rigor, align with FINER criteria (Feasible, Novel, Ethical, Relevant) during experimental redesign .

Q. What computational and experimental approaches elucidate the role of the Dnp (2,4-dinitrophenyl) group in molecular interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model Dnp’s steric and electronic effects on peptide conformation. Experimentally, isothermal titration calorimetry (ITC) quantifies binding thermodynamics with target proteins (e.g., serum albumin). Surface plasmon resonance (SPR) further resolves kinetic parameters (ka/kd). Cross-disciplinary integration of these methods is emphasized in IChO problem-solving frameworks .

Q. How can researchers optimize this compound delivery in in vivo models while minimizing off-target effects?

- Methodological Answer : Employ liposomal encapsulation or PEGylation to enhance bioavailability. Track biodistribution via fluorescent tagging (e.g., Cy5) and IVIS imaging. For specificity, use knock-out animal models to validate target engagement. Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy. Guidelines from systematic reviews on peptide therapeutics provide protocol templates .

Q. Data Analysis and Interpretation

Q. What strategies address inconsistencies in NMR and MS data for this compound?

- Methodological Answer : For NMR, ensure deuterated solvents are impurity-free and calibrate referencing (e.g., TMS). For MS, recalibrate instruments using standard peptides (e.g., angiotensin I). Discrepancies in mass/charge ratios may indicate post-synthetic modifications (e.g., oxidation); confirm via tandem MS/MS and isotopic pattern analysis. Data validation protocols from preclinical checklists are critical here .

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?

- Methodological Answer : Use non-compartmental analysis (NCA) for AUC calculations and compartmental modeling (e.g., two-phased absorption) if nonlinearity persists. Include control groups with scrambled-sequence peptides to isolate Dnp-specific effects. ICH guidelines recommend ≥5 dose levels with log spacing for robust EC50 estimation .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical standards in preclinical studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification. For cell-based work, document mycoplasma testing and passage numbers. Institutional Animal Care and Use Committee (IACUC) approvals and NIH ethical frameworks must be explicitly cited in methods sections .

Q. How can open-access data repositories enhance reproducibility for this compound research?

- Methodological Answer : Deposit raw NMR/MS spectra in platforms like Zenodo or PeptideAtlas. Share computational models via GitHub with version control. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Systematic reviews highlight this as a best practice for translational peptide research .

Eigenschaften

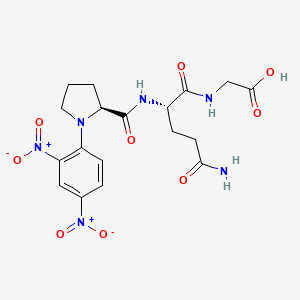

IUPAC Name |

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZFLBTPSTOOB-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.